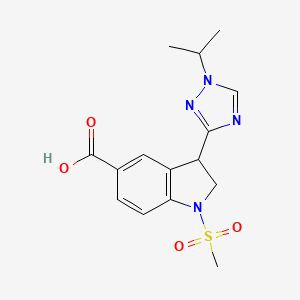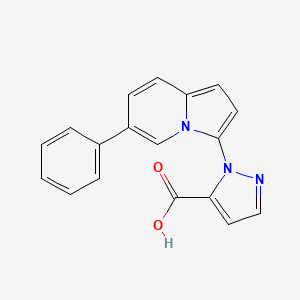![molecular formula C14H18N2O B8107828 (cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(p-tolyl)methanone](/img/structure/B8107828.png)
(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(p-tolyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(p-tolyl)methanone is a complex organic compound belonging to the class of polyfunctional hexahydropyrrolo[3,4-b]pyrroles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(p-tolyl)methanone typically involves the cyclization of N-arylbromomaleimides with aminocrotonic acid esters. This process is a highly chemo- and stereoselective Hantzsch-type domino reaction, which includes initial nucleophilic C-addition or substitution followed by intramolecular nucleophilic addition without the recyclyzation of the imide cycle .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(p-tolyl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrrolo[3,4-b]pyrrole derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(p-tolyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, making it a candidate for drug discovery and development.
Industry: It can be used in the production of optoelectronic materials and pigments.
Mechanism of Action
The mechanism of action of (cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(p-tolyl)methanone involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hexahydropyrrolo[3,4-b]pyrroles and their derivatives, such as:
- Hexahydropyrrolo[3,4-b]indoles
- Dihydropyrano[3,2-b]pyrrol-5-ones
- Trifluoromethylated hexahydropyrrolo[1,2-b]pyrroles
Uniqueness
Its synthesis involves a highly selective domino reaction, making it a valuable compound in synthetic organic chemistry .
Properties
IUPAC Name |
[(3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-10-2-4-11(5-3-10)14(17)16-8-12-6-7-15-13(12)9-16/h2-5,12-13,15H,6-9H2,1H3/t12-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAYCJCPALCYQB-OLZOCXBDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CC3CCNC3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N2C[C@H]3CCN[C@H]3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-(3-Fluorophenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-6-yl)methanamine](/img/structure/B8107747.png)
![(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B8107757.png)

![5-Fluoro-1-methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B8107796.png)
![cis-3a-Fluoro-5-methyl-2-(2-(pyridin-3-yl)acetyl)hexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one](/img/structure/B8107801.png)
![4-((Benzyloxy)methyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B8107802.png)
![1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-3,3-dimethylbutan-1-one](/img/structure/B8107809.png)
![1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-3-phenylpropan-1-one](/img/structure/B8107834.png)
![2-Ethyl-3-(2-Methoxyethyl)-4-Oxo-1,3-Diazaspiro[4.5]Dec-1-Ene-8-Carboxylic Acid](/img/structure/B8107838.png)
![N-(((3S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-3-yl)methyl)furan-2-carboxamide](/img/structure/B8107841.png)
![2-(4-Fluorophenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone](/img/structure/B8107847.png)
![rel-(3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxamide](/img/structure/B8107851.png)

![(10-Fluoro-2,7-diazaspiro[4.5]decan-2-yl)(furan-2-yl)methanone](/img/structure/B8107856.png)
